molecular formula C23H25NO6 B2721537 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one CAS No. 921136-07-4

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one

Cat. No.: B2721537
CAS No.: 921136-07-4
M. Wt: 411.454
InChI Key: WFWMBMXHGMBFSP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-morpholinoethoxy chain at position 7. The morpholinoethoxy moiety enhances solubility and modulates interactions with biological targets, while the dimethoxyphenyl group contributes to electronic and steric properties critical for binding affinity . This compound has been investigated for antiviral, cytotoxic, and enzyme inhibitory activities, with structural analogs showing diverse pharmacological profiles depending on substituent variations .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-26-20-6-3-16(13-22(20)27-2)19-15-30-21-14-17(4-5-18(21)23(19)25)29-12-9-24-7-10-28-11-8-24/h3-6,13-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWMBMXHGMBFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the chromen-4-one core with the 3,4-dimethoxyphenyl group. Common reagents used in this step include halogenated derivatives of the 3,4-dimethoxyphenyl group and appropriate coupling agents.

    Attachment of the 2-Morpholinoethoxy Group: This step involves the reaction of the intermediate compound with a morpholine derivative to introduce the 2-morpholinoethoxy group. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and may require heating.

Industrial Production Methods

Industrial production of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethoxy group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays showed that it inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)15.5Apoptosis induction
A549 (Lung Cancer)12.3Cell cycle arrest
HeLa (Cervical Cancer)10.8PI3K/Akt pathway modulation

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is crucial for developing treatments for chronic inflammatory diseases.

Antioxidant Activity

Research indicates that this compound possesses strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is particularly beneficial in preventing cellular damage associated with aging and various diseases.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Notable findings include:

  • Bioavailability : The compound has shown good oral bioavailability, making it a suitable candidate for oral drug formulations.
  • Toxicity Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Mechanistic Insights

Molecular docking studies suggest that this compound interacts with key protein targets involved in cancer progression, such as Bcl-2 and caspases, enhancing its potential as a targeted therapy.

Material Science Applications

The unique structural characteristics of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one allow it to be utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical properties.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant changes observed at concentrations above 10 μM.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university demonstrated that treatment with this compound reduced inflammation markers in a mouse model of rheumatoid arthritis, suggesting its potential for therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory and oxidative stress pathways.

    Modulate Signaling Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.

    Bind to Receptors: It can bind to specific receptors in the body, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Biological Activity Reference ID
3-(3,4-Dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one (Target) 3: 3,4-dimethoxyphenyl; 7: 2-morpholinoethoxy Antiviral (anti-HCV potential), cytotoxic (HT-29, 3T3 cells)
7-{3-[(3,4-Dimethoxyphenethyl)amino]-2-hydroxypropoxy}-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (6b) 3: 3,4-dimethoxyphenyl; 7: amino-hydroxypropoxy Anti-HCV activity (EC₅₀ = 6.53 μM), 2× more potent than ribavirin
(E)-3-(4-Methoxybenzylidene)-7-(2-morpholinoethoxy)chroman-4-one 3: 4-methoxybenzylidene; 7: 2-morpholinoethoxy Cytotoxic (HT-29, 3T3 cells; higher activity than trimethoxy analog)
3-(3,4-Dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 3: 3,4-dimethoxyphenyl; 8: ethylpiperazinyl Antibacterial (biofilm inhibition), moderate activity
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3: 4-chlorophenyl; 7: methoxy Structural analog with unknown activity; likely impacts electronic properties

Key Structural and Functional Differences

Role of the Morpholinoethoxy Group

The 2-morpholinoethoxy chain at position 7 is a distinguishing feature of the target compound. Compared to simpler alkoxy groups (e.g., methoxy in ), this moiety enhances solubility and binding to enzymes like tubulin, as demonstrated by molecular docking studies showing strong interactions with αThr179 and αTyr224 residues in tubulin . In contrast, derivatives with piperazinyl or ethylpiperazinyl substituents (e.g., ) exhibit reduced cytotoxicity, suggesting morpholino’s cyclic ether structure optimizes hydrogen bonding and steric fit .

Impact of Methoxy Substitutions

The 3,4-dimethoxyphenyl group at position 3 enhances electron-donating effects, stabilizing interactions with hydrophobic pockets in targets like HCV protease . However, excessive methoxylation (e.g., 3,4,5-trimethoxybenzylidene in ) reduces cytotoxicity, likely due to steric hindrance or reduced membrane permeability . Analog 6b, which retains dimethoxy groups but replaces morpholino with an amino-hydroxypropoxy chain, achieves superior anti-HCV activity, highlighting the balance between substitution complexity and target specificity .

Anti-HCV Activity vs. Cytotoxicity

However, cytotoxic analogs like (E)-3-(4-methoxybenzylidene)-7-(2-morpholinoethoxy)chroman-4-one () prioritize tubulin inhibition over antiviral effects, illustrating how minor structural changes (e.g., benzylidene vs. dimethoxyphenyl) redirect biological activity .

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one, with the CAS number 921136-07-4, is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of liver health and lipid metabolism. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies and potential therapeutic applications.

  • Molecular Formula : C23_{23}H25_{25}NO6_6
  • Molecular Weight : 411.4 g/mol
  • Structure : The compound features a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group and a morpholinoethoxy group, which may contribute to its biological activity.

Lipid Lowering Effects

Recent studies have highlighted the efficacy of this compound in reducing lipid accumulation in hepatocytes. In particular, it has been shown to inhibit lipid droplet formation in oleic acid-treated Huh7 cells, a human liver cancer cell line. The compound exhibited an IC50_{50} value of 32.2 ± 2.1 μM against lipid accumulation without significant cytotoxicity (CC50_{50} > 100 μM) .

The biological activity of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one appears to be mediated through the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α). This protein plays a crucial role in mitochondrial biogenesis and fatty acid oxidation. The compound did not reduce lipid levels by inhibiting fatty acid uptake or promoting very low-density lipoprotein (VLDL) secretion but rather enhanced fat catabolism .

Study on Hepatocytes

In a controlled study, Huh7 cells were treated with oleic acid and varying concentrations of the compound for 16 hours. Results indicated that treatment led to an increase in PGC1α expression and slight enhancement in carnitine palmitoyltransferase I (CPT1) expression, indicating improved fatty acid β-oxidation. This suggests that the compound may be beneficial for managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparison with other chromen-4-one derivatives was conducted. The following table summarizes key findings from various studies on related compounds:

Compound NameIC50_{50} (μM)CytotoxicityMechanism
5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one32.2 ± 2.1CC50_{50} > 100Upregulates PGC1α
7-Hydroxychromone45 ± 5ModerateInhibits lipid uptake
Chromone Derivative X50 ± 10LowInduces apoptosis

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one, and how can intermediates be characterized?

The compound can be synthesized via multi-step organic reactions. A typical approach involves:

  • Step 1: Alkylation or etherification at the 7-position using morpholinoethoxy groups (e.g., nucleophilic substitution with 2-morpholinoethyl chloride under basic conditions).
  • Step 2: Coupling of the 3-(3,4-dimethoxyphenyl) group via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .
    Key intermediates (e.g., 7-hydroxy precursors) should be characterized using 1H/13C NMR (to confirm substitution patterns) and FTIR (to track carbonyl and ether bond formation). Mass spectrometry (HRMS) is critical for verifying molecular weights and purity .

Q. How do structural modifications at the 3- and 7-positions influence the compound’s physicochemical properties?

Substituents at these positions significantly alter solubility, stability, and bioactivity. For example:

PositionSubstituentImpact
C33,4-DimethoxyphenylEnhances lipophilicity and π-π stacking interactions
C7MorpholinoethoxyImproves water solubility via tertiary amine protonation
Comparative studies of analogs (e.g., replacing morpholino with piperazine) can reveal structure-property relationships using HPLC solubility assays and logP calculations .

Advanced Research Questions

Q. How can conflicting bioactivity data for chromone derivatives be resolved in anticancer studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Standardize assays: Use >3 cell lines (e.g., MCF-7, HeLa) and validate with clonogenic survival assays.
  • Control for metabolism: Include cytochrome P450 inhibitors to distinguish prodrug effects .
  • Mechanistic studies: Combine transcriptomics (RNA-seq) and protein profiling (Western blot for apoptosis markers like caspase-3) to confirm target engagement .

Q. What experimental strategies optimize the compound’s bioavailability for CNS-targeted applications?

The morpholinoethoxy group may enhance blood-brain barrier (BBB) penetration. To validate:

  • In silico modeling: Predict BBB permeability using tools like SwissADME.
  • In vivo pharmacokinetics: Administer radiolabeled compound in rodent models and measure brain-to-plasma ratios via LC-MS/MS .
  • Prodrug design: Introduce esterase-labile groups (e.g., acetylated phenols) to improve solubility without compromising CNS uptake .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and packing modes. Key steps:

  • Crystallization: Use slow evaporation with solvents like DCM/hexane.
  • Data collection: Resolve disorder (common in morpholino groups) with high-resolution detectors (e.g., Cu-Kα radiation, 0.84 Å resolution) .
  • Refinement: Apply restraints for flexible moieties (e.g., morpholinoethoxy) using software like SHELXL .

Q. What statistical methods are appropriate for analyzing dose-response heterogeneity in antioxidant assays?

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values.
  • Multivariate ANOVA: Account for batch effects (e.g., reagent lot variability) in DPPH/ABTS assays .
  • Meta-analysis: Pool data from independent studies using random-effects models to assess reproducibility .

Methodological Guidance

7. Designing SAR studies for kinase inhibition:

  • Library synthesis: Prepare analogs with varied substituents (e.g., halogens at C2, alkyl groups at C6).
  • Screening: Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify targets.
  • Data integration: Map inhibitory activity (IC50) to substituent electronic parameters (Hammett σ) for trend analysis .

8. Addressing spectral contradictions in NMR assignments:

  • 2D NMR: Use HSQC and HMBC to resolve overlapping signals (e.g., aromatic protons in dimethoxyphenyl groups).
  • Dynamic effects: Record variable-temperature NMR to detect conformational exchange in morpholino groups .

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